molecular formula C13H27NO2 B6340401 tert-Butyl 2-methyl-3-(pentylamino)propanoate CAS No. 1221342-88-6

tert-Butyl 2-methyl-3-(pentylamino)propanoate

Cat. No.: B6340401
CAS No.: 1221342-88-6
M. Wt: 229.36 g/mol
InChI Key: QIBFKKZOICXVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

tert-butyl 2-methyl-3-(pentylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-6-7-8-9-14-10-11(2)12(15)16-13(3,4)5/h11,14H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBFKKZOICXVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

tert-Butyl 2-methyl-3-(pentylamino)propanoate is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-(pentylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-methyl-3-(pentylamino)propanoate can be compared with other similar compounds, such as:

  • tert-Butyl 2-methyl-3-(ethylamino)propanoate
  • tert-Butyl 2-methyl-3-(propylamino)propanoate
  • tert-Butyl 2-methyl-3-(butylamino)propanoate

These compounds share similar structural features but differ in the length of the alkyl chain attached to the amino group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and applications .

Biological Activity

tert-Butyl 2-methyl-3-(pentylamino)propanoate is an organic compound with potential applications in medicinal chemistry and pharmacology. Its structure features a tert-butyl group, which enhances steric hindrance, and a pentylamino group that may influence its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological receptors, and potential therapeutic applications.

  • Molecular Formula : C13H27N
  • Molecular Weight : 199.36 g/mol
  • Structure : The compound contains a propanoate backbone with a tert-butyl group and a pentylamino substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Notably, it has been shown to interact with cannabinoid receptors CB1 and CB2, which are involved in pain modulation and inflammatory responses.

Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections.
  • Anticancer Activity : Research has highlighted the compound's derivatives as having anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
  • Neuroprotective Effects : The compound may also possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been linked to the inhibition of amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology .

Case Studies

  • Study on Cannabinoid Receptor Interaction :
    • A study demonstrated that methyl 2-methyl-3-(pentylamino)propanoate could activate CB1 and CB2 receptors, leading to analgesic effects in animal models. The results indicated a significant reduction in pain response when administered prior to inducing pain stimuli.
  • Neuroprotection Against Amyloid Beta :
    • In vitro studies showed that the compound could reduce oxidative stress and inflammation in astrocytes exposed to amyloid beta, suggesting its potential as a treatment for Alzheimer's disease . The compound demonstrated a reduction in TNF-α levels and free radical production.

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis and cell cycle arrest
NeuroprotectiveReduces oxidative stress and inflammation
Cannabinoid Receptor ActivationModulates pain response

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